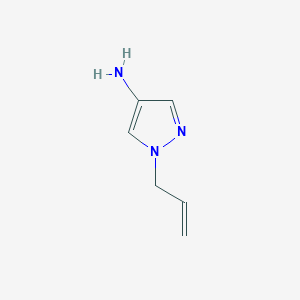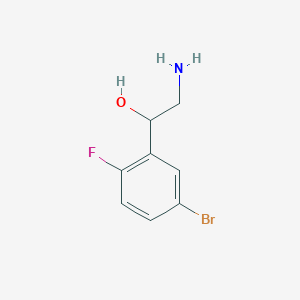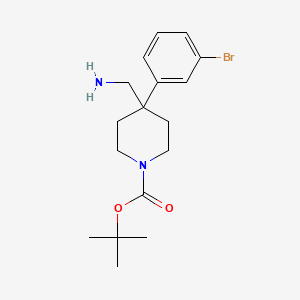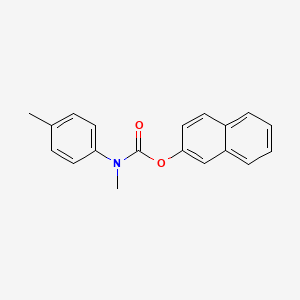
1-allyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-1H-pyrazol-4-amine is a heterocyclic organic compound that features a pyrazole ring substituted with an allyl group at the nitrogen atom and an amine group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-allyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents, followed by functionalization of the resulting pyrazole . For instance, the reaction of allyl hydrazine with 1,3-diketones under mild conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-allyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
1-allyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-allyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, influencing the biological activity of the compound . The allyl group may enhance the lipophilicity and membrane permeability, facilitating the compound’s entry into cells .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an allyl group.
3,5-dimethyl-1H-pyrazol-4-amine: Contains additional methyl groups at the 3 and 5 positions.
1-phenyl-1H-pyrazol-4-amine: Features a phenyl group instead of an allyl group.
Uniqueness
1-allyl-1H-pyrazol-4-amine is unique due to the presence of the allyl group, which can participate in additional chemical reactions such as polymerization and cross-linking. This structural feature may also enhance the compound’s biological activity and selectivity compared to its analogs .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-prop-2-enylpyrazol-4-amine |
InChI |
InChI=1S/C6H9N3/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3,7H2 |
InChI Key |
HICFDFBJQDRFIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12119827.png)



![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)
![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)





![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)

